Dodecaundecaene-1,12-dithione
Description
However, the evidence extensively covers Dodecane-1,12-diol (CAS 5675-51-4), a 12-carbon diol with hydroxyl groups at terminal positions.
Dodecane-1,12-diol is a linear aliphatic diol with the formula C₁₂H₂₆O₂ and molecular weight 202.34 g/mol . It is primarily used as a laboratory chemical and intermediate in industrial synthesis. Key properties include stability under recommended storage conditions and incompatibility with strong acids, alkalis, oxidizing/reducing agents .
Properties
CAS No. |
628315-46-8 |
|---|---|
Molecular Formula |
C12S2 |
Molecular Weight |
208.3 g/mol |
InChI |
InChI=1S/C12S2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14 |
InChI Key |
CUDJQLMQWCGAFB-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=C=C=C=C=C=S)=C=C=C=C=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecaundecaene-1,12-dithione typically involves the reaction of dodecanedioic acid with sulfur-containing reagents under specific conditions. One common method includes the esterification of dodecanedioic acid with n-hexanol, followed by hydrogenation reduction to obtain the target product . The reaction conditions often require controlled temperatures and the absence of catalysts to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and reduction processes. The use of advanced reactors and purification techniques ensures the efficient production of this compound with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Dodecaundecaene-1,12-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce thiols or thioethers .
Scientific Research Applications
Dodecaundecaene-1,12-dithione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Dodecaundecaene-1,12-dithione involves its interaction with molecular targets and pathways within biological systems. The compound can act as a redox-active ligand, facilitating electron transfer processes in transition metal complexes . Additionally, its sulfur atoms may interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Dodecane-1,12-diol with structurally analogous compounds or those with overlapping applications, based on the provided evidence:
Key Findings:
Reactivity and Stability
- Dodecane-1,12-diol exhibits moderate reactivity, requiring precautions against strong acids/oxidizers . In contrast, dodecane (alkane) is chemically inert under standard conditions, making it suitable as a solvent . Hexamethylene diisocyanate, with reactive isocyanate groups, is highly reactive toward nucleophiles (e.g., water, alcohols) .
Safety and Handling
- Dodecane-1,12-diol necessitates stringent safety protocols:
- First Aid : Immediate flushing of eyes/skin with water and medical consultation after exposure .
- Fire Hazards: Emits irritant fumes during combustion; requires CO₂, foam, or dry chemical extinguishers . Dodecane poses minimal acute toxicity but requires standard hydrocarbon handling (flammability). Hexamethylene diisocyanate lacks detailed safety data in the evidence but is known for respiratory hazards in industrial settings .
Applications
- Dodecane-1,12-diol serves as a precursor in specialty chemical synthesis, whereas dodecane is used in analytical standards. Hexamethylene diisocyanate is critical in polyurethane production .
Limitations and Data Gaps
The evidence lacks ecological or toxicological data for Dodecane-1,12-diol (e.g., biodegradability, bioaccumulation) .
Hexamethylene diisocyanate’s safety profile is incompletely documented in the provided sources .
No data exists for compounds with thione (-C=S) functional groups, such as the queried Dodecaundecaene-1,12-dithione.
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